[1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester [1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester
Brand Name: Vulcanchem
CAS No.: 85464-88-6
VCID: VC3797381
InChI: InChI=1S/C24H18O4/c1-27-23(25)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24(26)28-2/h3-14H,1-2H3
SMILES: COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC
Molecular Formula: C24H18O4
Molecular Weight: 370.4 g/mol

[1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester

CAS No.: 85464-88-6

Cat. No.: VC3797381

Molecular Formula: C24H18O4

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester - 85464-88-6

Specification

CAS No. 85464-88-6
Molecular Formula C24H18O4
Molecular Weight 370.4 g/mol
IUPAC Name methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Standard InChI InChI=1S/C24H18O4/c1-27-23(25)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24(26)28-2/h3-14H,1-2H3
Standard InChI Key IIJQXSWPACKCHL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC
Canonical SMILES COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC

Introduction

Structural Overview and Molecular Characteristics

Molecular Architecture

The compound features a binaphthalene core with two ester groups (-COOCH3_3) at the 2 and 2' positions. The naphthalene units adopt a non-planar conformation due to steric hindrance between the hydrogen atoms at the 8 and 8' positions, resulting in a twisted geometry that enhances its chiral properties . The dihedral angle between the naphthalene planes typically ranges between 60° and 90°, as confirmed by X-ray crystallography studies of analogous binaphthyl compounds .

Table 1: Key Molecular Properties

PropertyValue
CAS Number85464-88-6
Molecular FormulaC24H18O4\text{C}_{24}\text{H}_{18}\text{O}_4
Molecular Weight370.4 g/mol
Density (estimated)1.20–1.25 g/cm³
Melting Point170–174°C (decomposes)
SolubilitySoluble in DCM, THF, DMF

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via esterification of [1,1'-Binaphthalene]-2,2'-dicarboxylic acid with methanol, catalyzed by concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by a methoxy group:

C22H14O4+2CH3OHH+C24H18O4+2H2O\text{C}_{22}\text{H}_{14}\text{O}_4 + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{24}\text{H}_{18}\text{O}_4 + 2\text{H}_2\text{O}

Yields typically exceed 85% after 12–24 hours, with purity optimized via high-performance liquid chromatography (HPLC) .

Continuous Flow Esterification

Industrial production employs continuous flow reactors to enhance efficiency. This method reduces reaction time to 1–2 hours and improves yield scalability by maintaining precise temperature (80–100°C) and pressure (1–2 atm) control. Catalysts such as Amberlyst®-15 (a sulfonic acid resin) are preferred for their reusability and reduced corrosivity .

Table 2: Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
CatalystH2SO4\text{H}_2\text{SO}_4Amberlyst®-15
Temperature65–70°C (reflux)80–100°C
Reaction Time12–24 hours1–2 hours
Yield85–90%92–95%

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct aromatic proton resonances at δ 7.2–8.5 ppm, with methoxy (-OCH3_3) singlets at δ 3.9 ppm. 13C^{13}\text{C}-NMR confirms ester carbonyl peaks at δ 167–169 ppm .

  • Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 370.4, with fragmentation patterns consistent with sequential loss of methoxy groups.

X-ray Crystallography

Single-crystal X-ray analysis of analogous binaphthyl esters confirms the twisted conformation, with a dihedral angle of 72.5° between naphthalene rings . The ester groups adopt a syn-periplanar orientation, stabilizing the molecule through intramolecular π-π stacking .

Physicochemical Properties

Thermal Stability

The compound decomposes above 170°C, with thermogravimetric analysis (TGA) showing a 95% mass loss between 170°C and 300°C . Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 45–50°C, indicative of its amorphous solid state .

Solubility and Reactivity

  • Solubility: Highly soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but insoluble in water .

  • Hydrolysis: Ester groups undergo alkaline hydrolysis (NaOH\text{NaOH}, 80°C) to regenerate the dicarboxylic acid, a key intermediate in polymer synthesis.

Applications in Scientific Research

Asymmetric Catalysis

The compound serves as a precursor for chiral ligands in transition-metal catalysis. For example, its hydrolysis product, [1,1'-Binaphthalene]-2,2'-dicarboxylic acid, is used to synthesize binaphthyl-derived phosphoric acids, which catalyze enantioselective Diels-Alder reactions with >90% ee .

Materials Science

Incorporated into metal-organic frameworks (MOFs), the compound enhances porosity and thermal stability. MOFs derived from its dicarboxylic acid analog exhibit surface areas exceeding 1,500 m²/g, making them suitable for gas storage.

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